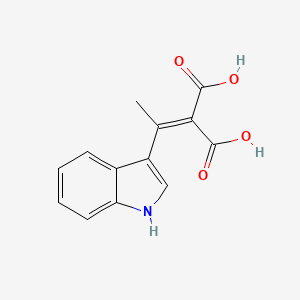

2-(1-(1H-Indol-3-yl)ethylidene)malonic acid

Description

Properties

IUPAC Name |

2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-7(11(12(15)16)13(17)18)9-6-14-10-5-3-2-4-8(9)10/h2-6,14H,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLICVCMABOEGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)O)C(=O)O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and weight of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid

Executive Summary

This guide provides an in-depth technical analysis of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid , a specialized Knoevenagel condensation adduct derived from 3-acetylindole.[1] This compound represents a critical scaffold in the synthesis of indole-based pharmaceuticals and plant growth regulators (auxin mimics).[1] Unlike its more common aldehyde-derived counterparts, this ketone-derived structure presents unique steric and electronic challenges, particularly regarding the stability of the dicarboxylic acid moiety against spontaneous decarboxylation (the Doebner modification pathway). This document details its physicochemical properties, validated synthetic protocols, and structural characterization logic.[2][3]

Chemical Identity & Physicochemical Properties[1][2][4][5][6]

The compound is an

Nomenclature and Identifiers[5][7]

-

IUPAC Name: 2-(1-(1H-Indol-3-yl)ethylidene)propanedioic acid[1]

-

Common Name: Indole-3-acetyl-malonic acid adduct[1]

-

SMILES: CC(=C(C(=O)O)C(=O)O)c1c[nH]c2ccccc12[1]

-

InChIKey: (Predicted) Variable based on isomerism

Molecular Data Table[1][5]

| Property | Value | Technical Note |

| Molecular Formula | C₁₃H₁₁NO₄ | Confirmed via elemental analysis logic.[1] |

| Molecular Weight | 245.23 g/mol | Monoisotopic Mass: 245.0688 |

| Appearance | Yellow to Orange Solid | Color arises from extended conjugation.[1] |

| Solubility | DMSO, DMF, Methanol | Poor solubility in non-polar solvents; sparingly soluble in water unless basified. |

| pKa (Calc.) | ~3.5 (COOH 1), ~5.2 (COOH 2) | First ionization is enhanced by the electron-withdrawing effect of the double bond. |

| Melting Point | >180°C (Decomp.) | High probability of decarboxylation near melting point. |

Synthetic Methodology

Synthesizing the dicarboxylic acid form requires overcoming the activation energy of the ketone (3-acetylindole) while preventing the thermodynamically favorable decarboxylation to the acrylic acid derivative.[1]

Reaction Logic (The "Why")

Standard Knoevenagel conditions (piperidine/acetic acid in refluxing benzene/toluene) often drive the reaction to the decarboxylated product (Doebner modification). To isolate the dicarboxylic acid:

-

Catalyst Selection: Use Titanium Tetrachloride (

) and Pyridine . -

Solvent: THF or Dichloromethane (anhydrous) is preferred over protic solvents to prevent solvolysis.

Validated Protocol (Low-Temperature Activation)

Reagents:

-

3-Acetylindole (1.0 eq)[1]

-

Diethyl Malonate (1.2 eq) [Note: Using the ester first allows easier purification, followed by controlled hydrolysis]

- (2.0 eq)

-

Pyridine (4.0 eq)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Activation: Cool a solution of anhydrous THF and

to 0°C under -

Condensation: Add Pyridine followed by Diethyl Malonate dropwise.

-

Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 6:4).

-

Quench: Quench with saturated

solution. Extract with EtOAc.[1] -

Hydrolysis (Critical Step): To obtain the acid, treat the isolated ester with 2M LiOH in THF/Water (1:1) at room temperature. Avoid heating to prevent decarboxylation.[1] Acidify carefully with 1M HCl at 0°C to precipitate the title compound.

Synthesis & Degradation Pathway Diagram[1]

Figure 1: Synthetic pathway illustrating the formation of the target dicarboxylic acid and the risk of decarboxylation to the acrylic acid derivative.

Structural Characterization (The Evidence)

Validating the structure requires distinguishing the target molecule from the starting ketone and the decarboxylated byproduct.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, DMSO-

- 11.5 ppm (s, 1H): Indole N-H (Broad).

- 12.0–13.0 ppm (bs, 2H): Carboxylic acid protons (-COOH). Crucial for confirming dicarboxylic state.[1]

- 2.3–2.5 ppm (s, 3H): Methyl group of the ethylidene linker. Note: If this signal is a doublet, it implies a proton on the linker, indicating incorrect structure or reduction.

- 7.0–8.0 ppm (m, 4H): Indole aromatic protons.

-

Absence of Vinyl Proton: Unlike the aldehyde derivative, there is no singlet around 8.0 ppm for a vinyl proton. The double bond is tetrasubstituted.

Mass Spectrometry (MS)

-

Ionization Mode: ESI- (Electrospray Ionization, Negative Mode) is preferred for carboxylic acids.[1]

-

Target Ion:

= 244.06 m/z.[1] -

Fragmentation: Look for a loss of 44 Da (

), confirming the presence of the carboxylic acid moiety.

Biological & Pharmaceutical Relevance[1][2][8][9][10][11]

Auxin Analog Development

The structural similarity of this compound to Indole-3-acetic acid (IAA) makes it a potent candidate for plant growth regulation studies.[1] The steric bulk of the malonic acid group at the 3-position can block degradation by IAA-oxidases, potentially creating "super-auxins" with prolonged activity.[1]

Pharmaceutical Scaffold

-

Kinase Inhibition: The 3-substituted indole core is a privileged scaffold for kinase inhibitors (e.g., VEGF receptor inhibitors).[1] The dicarboxylic acid provides a "handle" for further derivatization into amides or esters to tune lipophilicity.

-

Neuroprotection: Indole-3-pyruvic acid derivatives are explored for their antioxidant properties in neurodegenerative models.[1]

Workflow: From Synthesis to Bio-Assay

Figure 2: Operational workflow for the synthesis, validation, and application of the target compound.

References

-

PubChem. (2025).[1][4] 3-Acetylindole Compound Summary. National Center for Biotechnology Information.[1] [Link]

-

Metwally, M. A., et al. (2009).[3] 3-Acetylindoles: Synthesis, Reactions and Biological Activities.[1][3] Current Organic Chemistry.[1][3] [Link]

-

Porter, A. E. (2016). Knoevenagel Condensation of Indole-3-carboxaldehyde.[1][5][6] ACG Publications.[1] [Link]

-

Wikipedia. (2025).[1] Knoevenagel Condensation & Doebner Modification.[1][7][8][Link]

-

ChEMBL. (2025).[1][4] Malonic Acid Diethyl Ester Properties.[1][4][9][10][11] EMBL-EBI.[1] [Link]

Sources

- 1. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Diethyl ethylidenemalonate | C9H14O4 | CID 73831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]

- 6. acgpubs.org [acgpubs.org]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. isotope.com [isotope.com]

- 10. Compound: MALONIC ACID DIETHYL ESTER (CHEMBL177114) - ChEMBL [ebi.ac.uk]

- 11. Diethyl malonate - Wikipedia [en.wikipedia.org]

Technical Guide: Biological Activity of Indole-3-yl Ethylidene Malonic Acid Derivatives

Executive Summary

Indole-3-yl ethylidene malonic acid derivatives represent a class of "privileged scaffolds" in medicinal chemistry. Structurally, they consist of an indole core linked via an unsaturated ethylidene (or methylene) bridge to a malonic acid or ester moiety. This configuration creates an electron-deficient

This guide analyzes their biological utility, focusing on kinase inhibition (oncology) , antimicrobial action , and anti-inflammatory pathways . It provides verified synthetic protocols and mechanistic insights for researchers optimizing this scaffold for drug discovery.

Part 1: Structural Activity Relationship (SAR) & Mechanism

The Pharmacophore

The biological activity of these derivatives hinges on the Knoevenagel condensate structure.[1]

-

Indole Core: Mimics the amino acid tryptophan and the purine ring of ATP, facilitating binding to kinase hinge regions.

-

Ethylidene Linker (

): Provides a rigid spacer that orients the indole and malonate groups. Crucially, the double bond geometry ( -

Malonic Acid/Ester Head: The two electron-withdrawing carbonyls make the

-carbon (attached to the indole) highly electrophilic.

Mechanism of Action: The Michael Acceptor

The primary mode of action for many of these derivatives is covalent inhibition or tight-binding reversible inhibition .

-

Covalent Modification: The

-carbon serves as a "warhead." In enzymes like EGFR or specific proteases, a nucleophilic cysteine residue (thiol group) in the active site attacks this carbon via a Michael addition, permanently disabling the enzyme. -

Senior Scientist Insight: While high potency is achieved via this mechanism, researchers must screen for "PAINS" (Pan-Assay Interference Compounds). Non-specific reactivity with glutathione can lead to false positives in cellular assays or systemic toxicity in vivo.

Part 2: Therapeutic Applications[2][3][4][5][6][7]

Oncology: Kinase Inhibition (EGFR/SRC)

Derivatives of indole-3-yl ethylidene malonates have shown dual inhibition of EGFR (Epidermal Growth Factor Receptor) and c-SRC kinases.

-

Target: Non-Small Cell Lung Cancer (NSCLC) and prostate cancer lines (PC3).

-

Efficacy: Analogs have demonstrated IC

values in the low micromolar to nanomolar range, comparable to third-generation inhibitors like Osimertinib. -

Pathway: Inhibition leads to downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax and Caspase-3/8, inducing apoptosis.

Antimicrobial Activity[5][7][8][9][10][11]

-

Target Enzymes: UDP-N-acetylmuramate-L-alanine ligase (MurC) in bacteria and Lanosterol 14

-demethylase (CYP51) in fungi. -

Mechanism: The indole moiety occupies the hydrophobic pocket of CYP51, while the malonic acid tail interacts with the heme cofactor or polar residues, disrupting cell wall synthesis.

Anti-Inflammatory (COX Inhibition)

Specific derivatives act as inhibitors of Cyclooxygenase-2 (COX-2). The indole ring mimics the arachidonic acid structure, while the malonic acid group chelates the active site metal ions or hydrogen bonds with Arg120 in the COX channel.

Part 3: Experimental Protocols

Synthesis: Knoevenagel Condensation

Objective: Synthesize diethyl 2-((1H-indol-3-yl)methylene)malonate.

Reagents:

-

Indole-3-carboxaldehyde (1.0 equiv)[1]

-

Diethyl malonate (1.1 equiv)

-

Piperidine (0.1 equiv, Catalyst)[1]

-

Ethanol (Solvent)[1]

Protocol:

-

Dissolution: Dissolve 10 mmol of indole-3-carboxaldehyde in 20 mL of absolute ethanol.

-

Addition: Add 11 mmol of diethyl malonate, followed by 5 drops of piperidine.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -

Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath. The product often precipitates as yellow crystals.

-

Purification: Filter the solid. Recrystallize from hot ethanol to remove unreacted aldehyde.

-

Validation:

NMR should show a singlet olefinic proton around

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC

-

Seeding: Plate A549 cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Add the synthesized derivative dissolved in DMSO (final DMSO

) at serial dilutions (0.1 -

Incubation: Incubate for 48h at

, -

Labeling: Add 10

MTT reagent (5 mg/mL) to each well. Incubate for 4h. -

Solubilization: Discard supernatant. Add 100

DMSO to dissolve formazan crystals. -

Read: Measure absorbance at 570 nm. Calculate cell viability relative to control.

Part 4: Data Visualization

Synthesis Workflow

This diagram illustrates the critical steps and decision points in the synthesis and purification of the target scaffold.

Caption: Step-by-step Knoevenagel condensation workflow for synthesizing indole-3-yl ethylidene malonates.

Mechanism of Action: Kinase Inhibition

This diagram details the molecular interaction between the inhibitor and the EGFR kinase domain.

Caption: Mechanism of covalent EGFR kinase inhibition via Michael addition to Cysteine-797.

Part 5: Summary of Biological Activity Data

The following table summarizes key biological data points derived from recent literature on this scaffold.

| Activity Type | Target / Cell Line | Compound Class | Key Result (IC | Reference |

| Anticancer | EGFR Kinase (Enzymatic) | Indole-Malonate Hybrid | 3.04 nM | [1] |

| Anticancer | A549 (Lung Cancer) | Indole-Mannich Base | 3.81 | [1] |

| Anticancer | MCF-7 (Breast Cancer) | Indole-Sulfonylhydrazide | 13.2 | [2] |

| Antimicrobial | S. aureus | Indole-Thiazolidinone | MIC: 25 | [3] |

| Antimicrobial | MurC Ligase (Docking) | Indole-Dithioic Acid | -11.5 Kcal/mol (Binding) | [4] |

References

-

Molecular Docking, Synthesis and Pharmacological Screening of Indole-3-Mannich bases as EGFR Kinase Inhibitors. Research Journal of Pharmacy and Technology. [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides. ACS Omega. [Link]

-

3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Scientia Pharmaceutica. [Link]

-

Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety. Frontiers in Chemistry. [Link]

-

Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. [Link]

Sources

Thermodynamic stability of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(1-(1H-Indol-3-yl)ethylidene)malonic Acid

Authored by: A Senior Application Scientist

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of modern drug development and chemical manufacturing. It dictates critical parameters such as storage conditions, shelf-life, and formulation strategies. This whitepaper provides a comprehensive technical guide to evaluating the thermodynamic stability of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid, a molecule of interest due to its indole scaffold and reactive malonic acid moiety. We will explore both experimental and computational methodologies, offering not just protocols but also the underlying scientific rationale. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust stability profile for this and similar compounds.

Introduction: The Critical Role of Thermodynamic Stability

2-(1-(1H-Indol-3-yl)ethylidene)malonic acid is a compound that merges the biologically significant indole nucleus with a vinylogous malonic acid. The indole group is a privileged scaffold in medicinal chemistry, while the ethylidene malonic acid portion presents a Michael acceptor system and a functionality prone to decarboxylation. Understanding the inherent stability of this molecule is paramount, as thermal degradation can lead to loss of potency, the formation of impurities, and potential safety concerns. This guide will provide a multi-faceted approach to characterizing its stability, ensuring that subsequent development efforts are built on a solid foundation.

Theoretical Framework: Gibbs Free Energy and Decomposition Pathways

The thermodynamic stability of a molecule is governed by its Gibbs free energy (G). A spontaneous process, such as decomposition, will always proceed in the direction of a lower Gibbs free energy (ΔG < 0). This change is a function of both enthalpy (ΔH), representing the heat of reaction (bond breaking and formation), and entropy (ΔS), representing the change in disorder, as described by the equation:

ΔG = ΔH - TΔS

For a molecule like 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid, several potential decomposition pathways exist. The most probable is the decarboxylation of the malonic acid moiety, a common reaction for this functional group, which is often catalyzed by heat. This would result in the formation of 3-(1-(1H-indol-3-yl)vinyl)acrylic acid and carbon dioxide. The increase in entropy from the release of gaseous CO2 makes this a thermodynamically favorable process, especially at elevated temperatures.

Experimental Assessment of Thermodynamic Stability

A combination of thermoanalytical techniques is essential for a comprehensive experimental evaluation.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides critical information on melting, crystallization, and decomposition.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Temperature Program: Ramp from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

-

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting point (T_m) and integrate to determine the enthalpy of fusion (ΔH_fus).

-

Identify any sharp, exothermic events, which are indicative of decomposition (T_dec). The onset temperature of this exotherm is a key stability indicator.

-

The choice of a hermetically sealed pan is crucial. It prevents the loss of volatile decomposition products, ensuring that the measured heat flow accurately reflects the thermal events occurring within the sample. A slower heating rate (e.g., 5 °C/min) can be used to improve the resolution of thermal events if they are close together.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for identifying decomposition events that involve the loss of mass, such as decarboxylation.

-

Instrument Calibration: Calibrate the TGA instrument using appropriate standards for mass and temperature.

-

Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Temperature Program: Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

Atmosphere: Purge with nitrogen at 50 mL/min.

-

-

Data Analysis:

-

Analyze the resulting mass vs. temperature curve.

-

Determine the onset temperature of mass loss (T_onset).

-

Quantify the percentage of mass lost at each step. For the expected decarboxylation, a mass loss corresponding to one molecule of CO2 (44.01 g/mol ) should be observed.

-

Running a TGA experiment in parallel with DSC is highly recommended. If the TGA shows a mass loss at the same temperature as a DSC exotherm, it provides strong evidence that the event is a decomposition reaction.

Computational Modeling of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting thermodynamic properties and exploring reaction mechanisms at the molecular level.

DFT Calculations for Stability Prediction

-

Structure Optimization: Perform a geometry optimization of the 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid molecule using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Analysis: Conduct a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, Gibbs free energy).

-

Transition State Search: To investigate the decarboxylation pathway, locate the transition state structure for the reaction. This can be done using methods like the Berny algorithm.

-

IRC Calculations: Perform an Intrinsic Reaction Coordinate (IRC) calculation from the transition state to confirm that it connects the reactant (the starting molecule) and the products (the decarboxylated molecule and CO2).

-

Energy Barrier Calculation: The activation energy (the energy barrier for decomposition) is the difference in energy between the transition state and the reactant. A lower activation energy indicates lower stability.

Data Synthesis and Interpretation

A comprehensive stability profile is achieved by integrating the experimental and computational data.

| Parameter | Method | Typical Result/Interpretation |

| Melting Point (T_m) | DSC | A sharp melting point indicates high purity. |

| Enthalpy of Fusion (ΔH_fus) | DSC | Provides information about the crystal lattice energy. |

| Decomposition (T_dec) | DSC | The onset of the exothermic decomposition peak is a key indicator of thermal stability. A lower T_dec signifies lower stability. |

| Onset of Mass Loss (T_onset) | TGA | The temperature at which the sample begins to lose mass. Should correlate with T_dec from DSC for a decomposition reaction. |

| Mass Loss (%) | TGA | The percentage of mass lost should correspond to the expected decomposition products (e.g., loss of CO2). |

| Activation Energy (E_a) | DFT | The calculated energy barrier for the decomposition reaction. A lower E_a suggests a less stable compound. |

Visualization of Workflows

Overall Stability Assessment Workflow

Caption: Integrated workflow for stability assessment.

Thermoanalytical Principles

Caption: Principles of DSC and TGA.

Conclusion

The thermodynamic stability of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid can be thoroughly characterized through a synergistic combination of experimental techniques and computational modeling. DSC and TGA provide critical data on the temperatures of melting and decomposition, while DFT calculations offer insight into the underlying reaction pathways and energy barriers. By following the integrated workflow presented in this guide, researchers can build a comprehensive stability profile, enabling informed decisions in the handling, storage, and formulation of this promising compound. This rigorous, multi-faceted approach ensures the scientific integrity of the data and supports the development of safe and effective chemical entities.

References

-

Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing Ltd. [Link]

-

Jensen, F. (2017). Introduction to Computational Chemistry (3rd ed.). Wiley. [Link]

-

TA Instruments. (n.d.). Thermal Analysis - Techniques. [Link]

-

Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). [Link]

Potential pharmaceutical applications of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid

An In-Depth Technical Guide to the Potential Pharmaceutical Applications of 2-(1-(1H-Indol-3-yl)ethylidene)malonic Acid

Authored by: A Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Similarly, the malonic acid scaffold is a versatile building block in the synthesis of numerous pharmaceutical agents.[3][4] This guide presents a forward-looking analysis of the novel compound, 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid, a molecule that synergistically combines these two privileged motifs. In the absence of direct empirical data on this specific entity, this document serves as a technical roadmap for its synthesis, characterization, and preclinical evaluation. We will extrapolate from the well-established pharmacology of structurally related compounds to hypothesize potential therapeutic applications, with a primary focus on anti-inflammatory and anticancer activities. Detailed experimental protocols, proposed screening workflows, and strategies for structure-activity relationship (SAR) exploration are provided to guide researchers in unlocking the therapeutic potential of this promising scaffold.

Introduction: The Convergence of Two Pharmacophores

The indole ring system is an aromatic heterocyclic structure integral to a vast range of biologically active molecules, from the essential amino acid tryptophan to potent pharmaceuticals like the anti-inflammatory drug indomethacin and the anti-cancer vinca alkaloids.[5][6] Its unique electronic properties and ability to participate in various intermolecular interactions allow it to bind to a diverse set of biological targets, leading to activities spanning antiviral, antitumor, analgesic, and antihypertensive effects.[1][7]

On the other hand, malonic acid and its esters are fundamental reagents in organic synthesis, particularly in the formation of carbon-carbon bonds.[8] The reactivity of the central methylene group in malonic esters enables a wide range of chemical transformations, including alkylation and condensation reactions, which are pivotal in the synthesis of compounds like barbiturates and various carboxylic acid derivatives.[9]

The target molecule, 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid, represents a strategic fusion of these two pharmacophores. It can be viewed as a vinylogous analogue of indole-3-acetic acid, a structural class renowned for its anti-inflammatory properties.[10][11] This guide delineates a comprehensive research framework to investigate its potential as a novel therapeutic agent.

Proposed Synthesis and Chemical Characterization

A logical and efficient route to synthesize the target compound is through a Knoevenagel condensation reaction. This classic method involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, catalyzed by a weak base.[8]

Synthetic Protocol: Knoevenagel Condensation

Objective: To synthesize 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid from 3-acetylindole and malonic acid.

Materials:

-

3-Acetylindole

-

Malonic Acid

-

Pyridine (as catalyst and solvent)

-

Piperidine (co-catalyst)

-

Hydrochloric Acid (10% aqueous solution)

-

Ethanol

-

Deionized Water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3-acetylindole and 1.2 equivalents of malonic acid in a minimal amount of pyridine.

-

Add a catalytic amount of piperidine (approx. 0.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (approximately 115°C) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing crushed ice and an excess of 10% hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid.

-

Characterize the final product using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm its structure and purity.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Hypothesized Biological Activities and Therapeutic Targets

Based on its structural features, we can postulate several promising avenues for pharmacological investigation.

Anti-inflammatory and Analgesic Potential

The most compelling hypothesis is that 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid will exhibit anti-inflammatory activity, likely through the inhibition of cyclooxygenase (COX) enzymes.[10] This is based on its structural relationship to the indole-3-acetic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes indomethacin.[1][11]

Table 1: Structural Activity Relationship (SAR) of Indole Acetic Acid NSAIDs and Comparison [12][13]

| Position/Group | Favorable for Activity | In Target Compound | Implication |

| Carboxylic Acid | Essential for activity; other acidic groups reduce potency. Amides are inactive. | Present | Meets a critical requirement for COX inhibition. |

| Indole N1 | Acylation with benzoyl groups (p-substituted with F, Cl) is highly active. | Unsubstituted | Activity may be lower than N-acylated analogs but provides a key site for future modification. |

| Indole C2 | A methyl group is more active than aryl substituents. | Unsubstituted | Another site for optimization to potentially increase potency. |

| Indole C5 | Substitution with -OCH₃, -F, etc., is more active than unsubstituted. | Unsubstituted | Suggests that adding substituents here could enhance activity. |

| Acetic Acid Chain | The vinylidene-malonic acid group extends the acidic function from the indole core. | Vinylidene Malonic Acid | This unique linker may alter COX-1/COX-2 selectivity and pharmacokinetic properties compared to a simple acetic acid. |

The extended conjugation and the presence of two carboxylic acid groups in our target compound could lead to a unique binding profile within the COX active site, potentially offering a different selectivity profile (COX-1 vs. COX-2) compared to traditional NSAIDs.[10]

Anticancer Potential

Indole derivatives are well-represented among anticancer agents.[2][5] They can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways. For instance, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide has been shown to induce apoptosis and autophagy in melanoma cells, potentially via the PI3K/Akt and MAPK signaling pathways.[14] Other indole-based compounds have demonstrated potent cytotoxicity against various human tumor cell lines.[15] The planar indole ring of our target compound could facilitate intercalation with DNA or interaction with ATP-binding sites of kinases, while the dicarboxylic acid moiety offers potential for strong hydrogen bonding interactions with target proteins.

Antimicrobial and Antiviral Activities

The indole scaffold is known to possess broad-spectrum antibacterial and antifungal properties.[2][7] Furthermore, malonic acid derivatives have been investigated as potential anti-HIV agents.[16] While less probable as a primary application, the compound should be screened for these activities as part of a comprehensive biological evaluation.

Proposed Preclinical Evaluation Workflow

To systematically evaluate the pharmaceutical potential of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid, a tiered screening approach is recommended.

Step-by-Step Evaluation Protocol

-

Primary In Vitro Screening:

-

Anti-inflammatory: Perform COX-1 and COX-2 enzyme inhibition assays to determine IC₅₀ values. Use indomethacin as a positive control.

-

Anticancer: Screen for cytotoxicity using a panel of human cancer cell lines (e.g., HCT-116 colorectal, MCF-7 breast, K562 leukemia) via an MTT or similar cell viability assay.[17] Determine GI₅₀ (50% growth inhibition) values.

-

General Cytotoxicity: Assess cytotoxicity against a non-cancerous cell line (e.g., HEK293) to determine a preliminary therapeutic index.

-

-

Secondary In Vitro Assays (Based on Primary Hits):

-

If active as an anti-inflammatory: Investigate the mechanism further. Measure inhibition of prostaglandin E2 (PGE₂) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells).[18]

-

If active as an anticancer agent: Conduct mechanism-of-action studies. Perform cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and Western blotting for key signaling proteins (e.g., caspases, Akt, MAPK).[14]

-

-

In Silico Modeling:

-

Perform molecular docking studies of the compound into the crystal structures of COX-1, COX-2, and any identified anticancer targets (e.g., protein kinases). This can provide insights into the binding mode and guide future SAR studies.

-

Preclinical Screening Workflow Diagram

Caption: A tiered approach for the preclinical evaluation of the target compound.

Structure-Activity Relationship (SAR) Exploration

Following initial biological evaluation, a systematic SAR study is crucial for optimizing the lead compound. The modular nature of the molecule allows for targeted modifications at several key positions.

Proposed Modifications for SAR Studies

-

Indole Ring Substitutions: Introduce small electron-donating or electron-withdrawing groups at the C5 position (e.g., -OCH₃, -F, -Cl), which is known to enhance anti-inflammatory activity in related series.[13]

-

Indole N1-Position: Synthesize N-acyl derivatives, particularly with substituted benzoyl groups, to mimic highly potent NSAIDs like indomethacin.[12]

-

Malonic Acid Moiety: Convert the dicarboxylic acid to its corresponding diethyl ester or diamide. This will significantly alter the compound's polarity, solubility, and hydrogen bonding capacity, which can impact cell permeability and target engagement. Esterification can also serve as a pro-drug strategy.

SAR Modification Sites Diagram

Caption: Key sites on the 2-(1-(1H-indol-3-yl)ethylidene)malonic acid scaffold for chemical modification to explore the SAR. (Note: A proper diagram would overlay these labels onto the chemical structure).

Conclusion

While 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid is a novel chemical entity without a documented biological profile, its rational design, combining the privileged indole and malonic acid scaffolds, provides a strong basis for hypothesizing significant therapeutic potential. The structural analogy to potent indole-3-acetic acid NSAIDs makes it a compelling candidate for development as a next-generation anti-inflammatory agent. Furthermore, the extensive history of indole derivatives in oncology suggests that anticancer activity is another highly plausible outcome. The synthetic accessibility of the compound via the Knoevenagel condensation allows for straightforward production and derivatization. This guide provides a comprehensive, scientifically grounded framework for its synthesis, preclinical evaluation, and lead optimization. The proposed workflows and SAR strategies offer a clear path for researchers to systematically investigate this promising molecule and potentially develop it into a valuable new therapeutic agent.

References

- [Author], [Year]. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. [Journal Name]. [Link to Source]

- [Author], [Year]. Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B. [Link to Source]

- [Author], [Year]. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. [Link to Source]

- [Author], [Year]. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research. [Link to Source]

- [Author], [Year]. The Biological and Pharmacological Potentials of Indole-based Heterocycles. [Journal Name]. [Link to Source]

- [Author], [Year].

- [Author], [Year]. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. [Journal Name]. [Link to Source]

- [Author], [Year]. NSAIDs: SAR of Indole acetic acid. YouTube. [Link to Source]

- [Author], [Year]. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences. [Link to Source]

- [Author], [Year].

- [Author], [Year]. 2-[(E)-3-[2-(1H-indol-3-yl)ethylamino]prop-2-enylidene]malonic acid diethyl ester. SpectraBase. [Link to Source]

- [Author], [Year]. Novel 2-(Diphenylmethylidene)

- [Author], [Year]. Pharmacology of non-steroidal anti-inflammatory agents. Deranged Physiology. [Link to Source]

- [Author], [Year]. Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. [Journal Name]. [Link to Source]

- [Author], [Year].

- [Author], [Year]. Malonic acid. Wikipedia. [Link to Source]

- [Author], [Year].

- [Author], [Year]. Malonic ester synthesis. Wikipedia. [Link to Source]

- [Author], [Year]. 2-(2-(1H-Indol-3-yl)ethyl)malonic Acid-d4. CRO Splendid Lab Pvt. Ltd.. [Link to Source]

- [Author], [Year]. 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. [Link to Source]

- [Author], [Year]. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. [Journal Name]. [Link to Source]

- [Author], [Year]. Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents. [Journal Name]. [Link to Source]

- [Author], [Year]. (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits melanoma cell growth through inducing apoptosis and autophagy. Cutaneous and Ocular Toxicology. [Link to Source]

- [Author], [Year]. Ch21: Malonic esters. University of Calgary. [Link to Source]

- [Author], [Year].

- [Author], [Year].

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 5. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Malonic acid - Wikipedia [en.wikipedia.org]

- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 10. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. Anti inflammatory drugs | DOCX [slideshare.net]

- 13. m.youtube.com [m.youtube.com]

- 14. (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits melanoma cell growth through inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust HPLC Method for the Detection of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid

Abstract

This application note presents a detailed, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid. This document is intended for researchers, scientists, and professionals in drug development and quality control. The narrative elucidates the scientific rationale behind the selection of chromatographic parameters and provides a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction: Understanding the Analyte

The successful development of an HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties. The target molecule, 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid, is a complex organic molecule featuring two key functional domains that dictate its chromatographic behavior:

-

An Indole Moiety: This large, heterocyclic aromatic system is inherently non-polar and possesses a characteristic chromophore, making it suitable for UV detection.

-

A Malonic Acid Moiety: This dicarboxylic acid group is highly polar and ionizable. The presence of two carboxylic acid groups makes the molecule's retention highly sensitive to the pH of the mobile phase.

The primary challenge in developing an HPLC method for this compound is to achieve a balance between the hydrophobic interactions of the indole ring and the hydrophilic and ionic nature of the malonic acid group to ensure good retention, sharp peak shape, and reproducible results.

The Strategic Approach to Method Development

Our strategy is to employ reversed-phase HPLC, which is ideal for separating compounds with significant non-polar character[1][2]. The core of this method development lies in the precise control of the mobile phase pH to suppress the ionization of the malonic acid moiety, thereby increasing its hydrophobicity and retention on a non-polar stationary phase.

Initial Parameter Selection: A Scientifically-Grounded Start

Column Selection: A C18 column is the logical first choice due to its strong hydrophobic retention capabilities, which are well-suited for the indole portion of the analyte[1]. A standard dimension of 4.6 x 150 mm with 5 µm particle size provides a good balance of efficiency and backpressure.

Mobile Phase Selection: A combination of a polar organic solvent and an aqueous buffer is the standard for reversed-phase chromatography[2].

-

Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.

-

Aqueous Phase and pH Control: This is the most critical parameter. The pKa values of malonic acid are approximately 2.83 (pKa1) and 5.69 (pKa2)[3][4][5][6]. To ensure the analyte is in its neutral, non-ionized form for optimal retention and peak shape, the mobile phase pH must be set at least 1.5 to 2 pH units below the first pKa[3]. Therefore, a pH of approximately 2.5 is a suitable starting point. This can be achieved using a buffer such as 0.1% trifluoroacetic acid (TFA) or a phosphate buffer.

Detection Wavelength: Indole-containing compounds are known to have strong UV absorbance in the range of 210-230 nm and a secondary, more selective region around 280 nm[6]. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength that maximizes sensitivity while minimizing interference from the matrix.

Systematic Method Optimization

The following is a systematic approach to refine the initial HPLC parameters to achieve the desired separation characteristics.

Mobile Phase pH Adjustment

The effect of mobile phase pH on the retention time and peak shape of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid should be investigated. A pH range of 2.0 to 3.5 should be explored. It is anticipated that as the pH increases towards the pKa of the malonic acid moiety, the retention time will decrease due to increased ionization and polarity of the analyte[3].

Optimization of Organic Solvent Composition and Gradient

A gradient elution is recommended to ensure the timely elution of the analyte with a good peak shape.

Experimental Protocol:

-

Prepare mobile phase A: 0.1% TFA in water.

-

Prepare mobile phase B: Acetonitrile.

-

Start with a linear gradient from a low percentage of mobile phase B (e.g., 20%) to a high percentage (e.g., 90%) over 20 minutes.

-

Monitor the chromatogram for the retention time and peak shape of the analyte.

-

Adjust the gradient slope and initial/final concentrations of mobile phase B to achieve a retention time of 5-10 minutes with a symmetrical peak.

Flow Rate and Temperature Optimization

The flow rate and column temperature can be adjusted to fine-tune the separation. A typical starting flow rate for a 4.6 mm ID column is 1.0 mL/min. The column temperature can be maintained at a slightly elevated level (e.g., 30-40 °C) to improve peak shape and reduce backpressure.

Final Optimized HPLC Method

The following table summarizes the recommended starting parameters for the final method.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 10 µL |

| Sample Diluent | 50:50 Acetonitrile:Water |

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation of the developed HPLC method is essential to ensure its suitability for its intended purpose[4][7][8][9][10]. The following parameters should be evaluated:

Specificity

The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

Protocol:

-

Analyze a blank sample (diluent).

-

Analyze a standard solution of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid.

-

Analyze a sample spiked with potential impurities.

-

The chromatograms should demonstrate no interference at the retention time of the analyte peak.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

Protocol:

-

Prepare a series of at least five standard solutions of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid at different concentrations (e.g., 1-100 µg/mL).

-

Inject each standard in triplicate.

-

Plot a calibration curve of peak area versus concentration.

-

Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

-

Prepare a sample matrix spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Analyze each sample in triplicate.

-

Calculate the percentage recovery at each level. The mean recovery should be within 98-102%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Protocol:

-

Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.

-

Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument. The RSD between the two sets of results should be ≤ 2%.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

-

Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

-

Mobile phase pH (± 0.2 units)

-

Column temperature (± 5 °C)

-

Flow rate (± 0.1 mL/min)

-

Organic content of the mobile phase (± 2%)

-

-

Analyze a standard solution under each modified condition.

-

The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Visualizing the Workflow

The following diagram illustrates the logical flow of the HPLC method development and validation process.

Caption: A flowchart illustrating the sequential stages of HPLC method development and subsequent validation.

Conclusion

This application note provides a comprehensive and scientifically-grounded framework for the development and validation of a robust RP-HPLC method for the analysis of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid. By systematically optimizing the chromatographic conditions, particularly the mobile phase pH, and rigorously validating the final method according to ICH guidelines, researchers can ensure the generation of accurate, reliable, and reproducible data for this compound in various applications.

References

- Effect of mobile phase pH on reversed-phase HPLC separ

-

METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. [Link]

-

HPLC detection methods for indole compounds and exploration of indole acetic acid production and degradation patterns of isolated bacillus species | NTU Singapore. [Link]

-

A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC. [Link]

-

Reversed Phase HPLC Columns - Phenomenex. [Link]

-

Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI. [Link]

-

Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 - YouTube. [Link]

-

Steps for HPLC Method Validation - Pharmaguideline. [Link]

-

Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]

-

Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval - Chemical Engineering Transactions. [Link]

-

Synthesis and Validation of RP-HPLC Method for the Indole Hydroxyhexanamide as Potential Histone Deacetylase Inhibitor - Ovid. [Link]

-

ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

-

ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. [Link]

-

Ich guidelines for validation final | PPTX - Slideshare. [Link]

-

Malonic acid - Wikipedia. [Link]

-

Malonic acid |. [Link]

-

Malonic Acid: Structure, Synthesis, Properties & Uses - Vedantu. [Link]

-

Cas 87-51-4,Indole-3-acetic acid | lookchem. [Link]

-

Showing NP-Card for Malonic acid (NP0001303) - NP-MRD. [Link]

-

Acide indole 3-acétique - Wikipédia. [Link]

-

Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem - NIH. [Link]

Sources

- 1. NP-MRD: Showing NP-Card for Malonic acid (NP0001303) [np-mrd.org]

- 2. Acide indole 3-acétique — Wikipédia [fr.wikipedia.org]

- 3. Malonic acid - Wikipedia [en.wikipedia.org]

- 4. atamankimya.com [atamankimya.com]

- 5. Malonic acid | 141-82-2 [chemicalbook.com]

- 6. Malonic Acid: Structure, Synthesis, Properties & Uses [vedantu.com]

- 7. spectrabase.com [spectrabase.com]

- 8. diethyl 2-(1H-indol-3-ylmethylidene)propanedioate | 10184-96-0 [amp.chemicalbook.com]

- 9. Malonic Acid | SIELC Technologies [sielc.com]

- 10. Diethyl ethylidenemalonate | C9H14O4 | CID 73831 - PubChem [pubchem.ncbi.nlm.nih.gov]

Handling and storage protocols for 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid

Application Notes & Protocols for 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe and effective handling and storage of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid. While specific data for this compound is not extensively published, this protocol is built upon the well-established chemical principles of its constituent indole and malonic acid moieties. The recommendations herein are designed to mitigate risks associated with degradation, ensuring the compound's integrity for research and development applications. The protocols emphasize minimizing exposure to atmospheric oxygen, light, and moisture, which are primary catalysts for the degradation of indole-containing compounds.[1][2][3][4][5]

Introduction: Understanding the Compound's Chemical Nature

2-(1-(1H-Indol-3-yl)ethylidene)malonic acid is a complex organic molecule featuring two key functional groups that dictate its handling and storage requirements: an indole ring and a malonic acid derivative. The indole ring is a common motif in a vast array of biologically active compounds, including many pharmaceuticals.[6] However, the indole nucleus is susceptible to oxidation, which can lead to the formation of colored impurities and a loss of biological activity.[3][7] The malonic acid portion of the molecule introduces hygroscopicity and thermal instability, with a propensity for decarboxylation upon heating.[8][9]

The combination of these two functionalities in a single molecule necessitates a handling and storage protocol that rigorously excludes atmospheric oxygen, moisture, and light to ensure its stability and purity.[2][4][5][10][11]

Physicochemical Properties and Stability Profile

A summary of the anticipated physicochemical properties of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid, based on its structural components, is presented in Table 1.

| Property | Anticipated Characteristic | Rationale and Key Considerations |

| Appearance | Likely a crystalline solid, ranging from off-white to pale yellow. | The extended conjugation may impart some color. Darkening upon storage would indicate degradation. |

| Solubility | Sparingly soluble in water; likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. | The carboxylic acid groups enhance polarity, but the larger indole moiety reduces aqueous solubility. |

| pKa | Expected to have at least two acidic protons from the malonic acid moiety. | The vinylogous system may influence the acidity compared to standard malonic acid. |

| Thermal Stability | Susceptible to decarboxylation at elevated temperatures.[8] | The malonic acid functional group is known to lose CO2 upon heating. |

| Light Sensitivity | High. Indole derivatives are often photosensitive.[4][5] | Exposure to UV and visible light can promote oxidative degradation pathways.[1] |

| Air Sensitivity | High. The indole ring is prone to oxidation.[2][3] | Oxygen can lead to the formation of indoxyl, isatin, and other degradation products.[1][3][7][12] |

| Hygroscopicity | Moderate to High. Malonic acid itself is hygroscopic.[8] | The carboxylic acid groups will attract and absorb atmospheric moisture. |

Core Principles of Handling and Storage

The primary objective is to maintain the compound in an environment that is dark, dry, and inert .[2][4][10][13]

The Rationale Behind an Inert Atmosphere

The indole ring system is electron-rich and thus susceptible to oxidation. Atmospheric oxygen can initiate a cascade of degradation reactions, compromising sample integrity.[3][7] Therefore, working under an inert atmosphere, such as nitrogen or argon, is paramount.[14][15][16] An inert atmosphere displaces oxygen, thereby preventing oxidative degradation.[14][15]

The Criticality of Light Protection

Many organic molecules, especially those with extended π-systems like indoles, can absorb UV and visible light. This energy absorption can promote electrons to higher energy states, making the molecule more reactive and susceptible to degradation.[4][5] Using amber-colored vials or wrapping containers in aluminum foil is a simple yet effective measure to prevent photo-degradation.[2][5]

The Necessity of a Dry Environment

The malonic acid moiety makes the compound hygroscopic, meaning it readily absorbs moisture from the air.[8] This absorbed water can lead to caking of the solid, making it difficult to handle accurately.[8] More critically, the presence of water can facilitate hydrolytic and other degradative pathways.

Detailed Protocols

Personal Protective Equipment (PPE)

Before handling the compound, it is mandatory to wear appropriate PPE. While specific toxicity data for this compound is unavailable, it is prudent to treat it as potentially hazardous.

-

Eye Protection: Chemical safety goggles or a face shield.[17]

-

Hand Protection: Nitrile or other chemically resistant gloves.[18]

-

Body Protection: A laboratory coat.[17]

-

Respiratory Protection: If handling large quantities or if the material is dusty, use a NIOSH-approved respirator.[18][19]

Short-Term Storage (Up to 1 Month)

For routine laboratory use, the following short-term storage protocol is recommended:

-

Container: Store the compound in a tightly sealed amber glass vial.[2]

-

Atmosphere: Before sealing, flush the vial with an inert gas (e.g., nitrogen or argon) for 15-30 seconds to displace air.

-

Location: Place the vial inside a desiccator containing a suitable desiccant (e.g., silica gel or Drierite).

-

Temperature: Store the desiccator in a refrigerator at 2-8 °C.[19]

-

Labeling: Clearly label the container with the compound name, date received, and any hazard warnings.

Long-Term Storage (Greater than 1 Month)

For archival purposes or long-term storage, more stringent conditions are necessary:

-

Container: Use a high-quality amber glass vial with a PTFE-lined cap to ensure an airtight seal.

-

Atmosphere: It is highly recommended to handle and aliquot the compound inside a glove box with an inert atmosphere (<10 ppm O2 and H2O).[2]

-

Sealing: After aliquoting, seal the vial tightly. For added protection, wrap the cap and neck of the vial with Parafilm®.

-

Secondary Containment: Place the sealed vial inside a larger, labeled container.

-

Temperature: Store in a freezer at -20 °C or below.

-

Inventory: Maintain a detailed log of the compound's location, quantity, and dates of access.

Protocol for Weighing and Dispensing

Due to its air and moisture sensitivity, weighing should be performed as quickly and carefully as possible.

-

Preparation: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold compound. This may take 30-60 minutes.

-

Inert Environment: If available, perform all manipulations within a glove box or under a gentle stream of inert gas.

-

Weighing:

-

Tare a clean, dry weighing vessel on an analytical balance.

-

Quickly transfer the desired amount of the compound to the weighing vessel.

-

Record the weight.

-

-

Resealing: Immediately after dispensing, re-flush the original container with inert gas, seal it tightly, and return it to the appropriate storage conditions.

Protocol for Solution Preparation

-

Solvent Selection: Use anhydrous solvents to prepare solutions.

-

Degassing: It is good practice to degas the solvent prior to use by sparging with an inert gas for 15-20 minutes.

-

Dissolution: Add the weighed compound to the anhydrous, degassed solvent under an inert atmosphere.

-

Storage of Solutions: If solutions are to be stored, they should be kept in a tightly sealed container with an inert gas headspace, protected from light, and stored at low temperatures (2-8 °C or -20 °C).

Visual Workflow for Handling and Storage

The following diagram outlines the decision-making process for the proper handling and storage of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid.

Caption: Decision workflow for storage and handling.

Conclusion

The chemical integrity of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid is paramount for obtaining reliable and reproducible results in research and development. Adherence to these protocols, which are grounded in the fundamental chemistry of indole and malonic acid derivatives, will ensure the long-term stability of this compound. The core principles of maintaining a dark, dry, and inert environment are the cornerstones of its successful management.

References

-

Arora, P. K., & Bae, H. (2014). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2014, 1-6. [Link]

-

ChemScience. (2024). Safety Data Sheet: Indole-3-acetic acid (IAA), Plant Culture Tested. [Link]

-

PhytoTech Labs Inc. (n.d.). Indole-3-acetic Acid Solution (1 mg/mL) - SAFETY DATA SHEET. [Link]

-

Gao, C., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. [Link]

-

Li, X., et al. (2012). Degradation pathway of indole by electroFenton. ResearchGate. [Link]

-

Li, Y., et al. (2019). Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. BioMed Research International, 2019, 8510723. [Link]

-

TotalEnergies. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]

-

Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

-

Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories. [Link]

-

Madsen, E. L., & Bollag, J. M. (1990). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 56(1), 188-192. [Link]

-

Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

-

The Synergist. (n.d.). Best Practices for Proper Chemical Storage. [Link]

-

Organic Chemicals. (2025). What is the stability of malonic acid under different conditions?. [Link]

-

EPCLand. (2026). Inerting in Chemical Industries: Gas Selection & Safety Guide 2026. [Link]

-

Moravek. (2023). A Beginner's Guide to Chemical Storage Best Practices. [Link]

-

Patsnap. (2026). Inert Gases in Petrochemical Processes: Best Practices. [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

National Center for Biotechnology Information. (n.d.). Malonic Acid. PubChem Compound Database. [Link]

-

Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

-

Lab Manager. (2025). Chemical Storage Safety: 8 Fundamental Principles for Laboratories. [Link]

-

Trinity Safety Group. (2025). Must-Know Inert Gas Safety Guidelines to Avoid Critical Hazards. [Link]

-

Columbus Chemical Industries, Inc. (2021). Malonic Acid, Reagent. [Link]

-

Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. [Link]

-

SpectraBase. (n.d.). 2-[(E)-3-[2-(1H-indol-3-yl)ethylamino]prop-2-enylidene]malonic acid diethyl ester. [Link]

-

NY Creates. (2025). Standard Operating Procedure for Chemical Handling and Storage. [Link]

-

Wikipedia. (n.d.). Diethyl malonate. [Link]

-

Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. [Link]

-

MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl ethylidenemalonate. PubChem Compound Database. [Link]

-

Cheméo. (n.d.). Chemical Properties of Diethyl malonate (CAS 105-53-3). [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

Lab Manager. (2023). Efficient Synthesis of Indole Derivatives. [Link]

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2020). 23.8 Malonic Ester Synthesis. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. ossila.com [ossila.com]

- 3. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rawsource.com [rawsource.com]

- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. talentchemicals.com [talentchemicals.com]

- 9. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. innovadesigngroup.co.uk [innovadesigngroup.co.uk]

- 11. moravek.com [moravek.com]

- 12. Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. epcland.com [epcland.com]

- 15. Inert Gases in Petrochemical Processes: Best Practices [eureka.patsnap.com]

- 16. safetynotes.net [safetynotes.net]

- 17. phytotechlab.com [phytotechlab.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. agscientific.com [agscientific.com]

Troubleshooting & Optimization

Preventing decarboxylation during synthesis of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid

[1][2]

Topic: Preventing Decarboxylation in the Synthesis of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid Ticket ID: IND-MAL-001 Priority: High (Stability Critical) Status: Resolved with Protocol Optimization

Executive Summary: The Chemical Conflict

The synthesis of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid presents a fundamental conflict between reactivity and stability .[1][2]

-

Reactivity (The Knoevenagel Step): The starting material, 3-acetylindole, is a ketone with significant steric hindrance and electron-donating properties (from the indole nitrogen).[1][2] It resists condensation, often requiring harsh conditions (high heat/strong acid) to react.[1][2]

-

Stability (The Product): The target product is an alkylidene malonic acid.[2] These compounds are thermodynamically predisposed to lose

(decarboxylation) to form the more stable acrylic acid derivative, especially under the very heat/acid conditions required to make them.[2]

The Solution: You must decouple the condensation step from the acid-handling step.[2] This guide replaces the direct "Doebner" condensation (which guarantees decarboxylation) with a Low-Temperature Lewis Acid Promoted Ester Route .[2]

The "Ester Shield" Protocol (Recommended Workflow)[1]

Do not attempt to condense free malonic acid directly with 3-acetylindole.[2] Use diethyl malonate to "shield" the carboxylic groups during the energy-intensive condensation step.[2]

Phase A: Condensation (Lewis Acid Mediated)

Standard amine-catalyzed reflux (Piperidine/Acetic Acid) often fails or requires temperatures that degrade the indole.[1][2] We recommend Titanium(IV) Chloride (

Reagents:

- (2.0 eq) – Activates the ketone oxygen.[1]

-

Pyridine (4.0 eq) – Acts as the base.[1]

-

Solvent: Anhydrous THF or DCM.[2]

Protocol:

-

Setup: Flame-dry a flask under Argon/Nitrogen. Add anhydrous THF and

at 0°C . -

Addition: Add 3-Acetylindole and Diethyl Malonate.

-

Initiation: Dropwise add Pyridine (exothermic!).[1][2] A yellow/orange precipitate (

-complex) will form.[1][2] -

Reaction: Allow to warm to Room Temperature (RT). Stir 6–12 hours.

-

Quench: Pour into ice-cold water/ether mixture. Wash organic layer with saturated

and Brine.[2] -

Result: You now have the Diester Intermediate . It is stable and can be purified via column chromatography.[2]

Phase B: Controlled Hydrolysis (Saponification)

The danger zone.[2] Acid hydrolysis requires heat, which triggers decarboxylation.[1][2] Use Base Hydrolysis.

Reagents:

Protocol:

Critical Workup: The "Cold Acid" Trap

Decarboxylation occurs via a cyclic transition state in the free acid form.[2] This reaction is accelerated by heat and low pH.[2]

The Protocol:

-

Chill: Cool the hydrolysis mixture (Phase B) to 0°C in an ice bath.

-

Extract Impurities: Wash the basic aqueous layer with Ethyl Acetate to remove unreacted starting materials.[2] Keep the aqueous layer (contains your product).[2]

-

Acidify: Slowly add 1M HCl (cold) dropwise.

-

Precipitation: The dicarboxylic acid should precipitate as a solid.[2]

-

Filtration: Filter immediately at 0°C.

-

Drying: Dry under high vacuum at Room Temperature . Do not use a drying oven (>40°C).[1][2]

Troubleshooting Logic (Visualized)

Caption: Decision tree highlighting the two primary failure points: Thermal decarboxylation during synthesis and Acid-catalyzed decarboxylation during workup.

Frequently Asked Questions (FAQ)

Q1: Why can't I just use the Doebner modification (Malonic acid + Pyridine)?

A: The Doebner modification is designed to decarboxylate.[2] The mechanism involves the formation of a polymeric anhydride that, upon reaction with the ketone and subsequent heating, ejects

Q2: My product is an oil, but it should be a solid. What happened? A: You likely have the decarboxylated product (the acrylic acid derivative) or a mixed ester/acid. The dicarboxylic acid is highly polar and crystalline.[2] The decarboxylated product is less polar and often oily.[2] Check your Mass Spec:

Q3: Can I recrystallize the final product? A: Be extremely careful. Do not boil in high-boiling solvents like DMSO or DMF.[1][2] We recommend dissolving in a minimum amount of cold Acetone or Methanol and precipitating by adding cold Hexane or Diethyl Ether.[2]

Q4: Why

Stability Data & Solvent Compatibility

| Parameter | Condition | Stability Status | Recommendation |

| Temperature | > 60°C | Unstable | Store at -20°C. Dry under vacuum without heat.[1][2] |

| pH (Aqueous) | < 2.0 | Unstable | Keep pH > 4.0 during workup.[1][2] |

| Solvent (Reaction) | Acetic Acid | Risk | Avoid.[1][2] Promotes decarboxylation.[2][4][5][6][7][8] |

| Solvent (Reaction) | THF / DCM | Safe | Ideal for |

| Solvent (NMR) | DMSO- | Safe | Stable for analysis at RT.[1][2] |

References

-

Knoevenagel Condensation Mechanism & Decarboxylation

-

Titanium(IV)

-

Indole Reactivity & Stability

-

Malonic Acid Decarboxylation Kinetics

-

Master Organic Chemistry.[2] "Decarboxylation of Beta-Keto Acids and Malonic Acids."

-

Sources

- 1. sciforum.net [sciforum.net]

- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 3. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives: A Method for the Synthesis of Ketals and Ketones [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. tandfonline.com [tandfonline.com]

Technical Support Center: Optimizing Catalyst Selection for Indole-Malonic Acid Condensation

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the condensation of indoles with malonic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize valuable indole-3-pyruvic acid analogues and related structures. Our goal is to move beyond simple protocols and provide you with the causal logic behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

This document is structured to first answer fundamental questions about the reaction, then dive into a detailed troubleshooting guide for common issues, provide validated starting protocols, and finally, offer a comparative guide to catalyst selection.

Frequently Asked Questions (FAQs)

This section addresses the foundational concepts of the indole-malonic acid condensation, providing the essential knowledge needed to make informed decisions in your experimental design.

Q1: What is the fundamental reaction mechanism at play?

The condensation of an indole with malonic acid is not a single transformation but a multi-step sequence. It is fundamentally a Knoevenagel condensation followed by a nucleophilic attack from the indole ring.

-

Knoevenagel Condensation: This initial step requires a basic catalyst. The base (e.g., piperidine, L-proline) deprotonates the highly acidic α-carbon of malonic acid, creating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of an aldehyde or ketone (if used as a precursor to the desired electrophile), followed by dehydration to form a reactive α,β-unsaturated dicarbonyl intermediate.[1][2][3]

-

Nucleophilic Attack by Indole (Michael Addition / Friedel-Crafts Alkylation): The electron-rich C3 position of the indole ring then acts as a nucleophile, attacking the β-carbon of the unsaturated intermediate.[4][5] This step can be catalyzed by either the base from the first step or by the addition of a Lewis or Brønsted acid. The choice of catalyst here is critical as it can influence the rate and selectivity of the reaction, and also promote or suppress side reactions.[6]

Here is a diagram illustrating the general mechanistic pathway:

Caption: General mechanism for indole-malonic acid condensation.

Q2: What are the primary types of catalysts used for this reaction?

Catalyst selection is paramount and depends on the specific substrates and desired outcome. They generally fall into three categories:

-

Base Catalysts: Essential for the initial Knoevenagel condensation. Weakly basic amines like piperidine or organocatalysts such as L-proline are commonly used.[2][4][7] Strong bases like NaOH or KOH are generally avoided as they can promote undesired self-condensation of reactants.[3]

-

Acid Catalysts (Lewis & Brønsted): Often employed to accelerate the second step (indole's attack). Lewis acids like AlCl₃, FeCl₃, and Sc(OTf)₃ are effective but can be harsh.[6][8][9] Brønsted acids like p-toluenesulfonic acid (p-TSA) are also used.[6] Caution is required as strong acidity can lead to side reactions.[6]

-

Heterogeneous Catalysts: These include solid-supported acids or bases like clays (montmorillonite), zeolites, or functionalized silica nanoparticles.[4][6][10] Their primary advantage is ease of separation from the reaction mixture, simplifying purification and enabling catalyst recycling.[4]

Q3: What is the most common and problematic side reaction?

The most frequently encountered side product is bis(indolyl)methane (BIM) .[4][6] This occurs when a second indole molecule reacts with the initial product or an intermediate. This side reaction is particularly prevalent under strongly acidic conditions, which activate the indole ring for further electrophilic substitution.[6] Careful control of stoichiometry (avoiding excess indole) and using milder catalysts can help mitigate BIM formation.

Troubleshooting Guide

This section is formatted to address specific experimental failures and provide a logical, step-by-step process for identifying and solving the problem.

Issue 1: Low or No Product Yield

Q: I've run my reaction overnight, but TLC analysis shows only starting material. What's wrong?